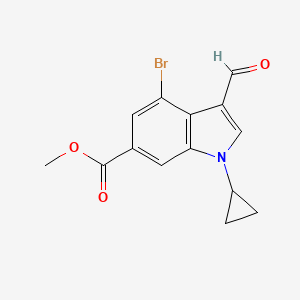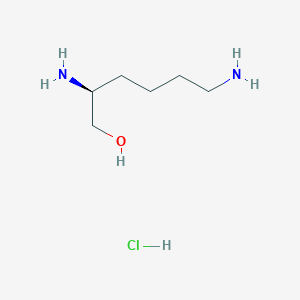![molecular formula C9H13NO2 B13091527 4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
4-[2-(Methylamino)ethoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Methylamino)ethoxy]phenol is an organic compound with the molecular formula C9H13NO2 It is a phenolic compound characterized by the presence of a methylamino group attached to an ethoxy chain, which is further connected to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylamino)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the methylaminoethoxy group. The reaction conditions generally include:
Solvent: Anhydrous acetone or dimethylformamide (DMF)
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or tubular reactors
Catalysts: Phase-transfer catalysts to enhance reaction rates
Purification: Crystallization or distillation to isolate the final product
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Methylamino)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(Methylamino)ethoxy]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(Methylamino)ethoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the methylamino group can interact with receptor sites through electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)phenol: Similar structure but lacks the ethoxy group.
4-(Ethoxymethyl)phenol: Similar structure but lacks the methylamino group.
4-(Dimethylamino)phenol: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
4-[2-(Methylamino)ethoxy]phenol is unique due to the presence of both the methylamino and ethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-[2-(methylamino)ethoxy]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-6-7-12-9-4-2-8(11)3-5-9/h2-5,10-11H,6-7H2,1H3 |
Clave InChI |
PEDLLTSRVVZSEF-UHFFFAOYSA-N |
SMILES canónico |
CNCCOC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
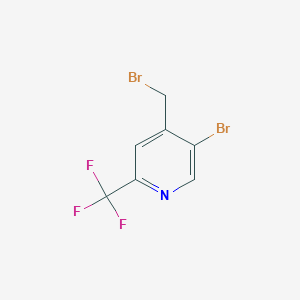
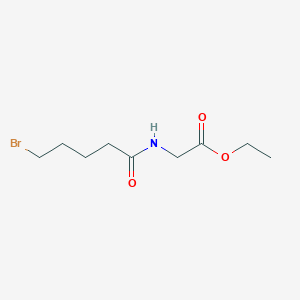
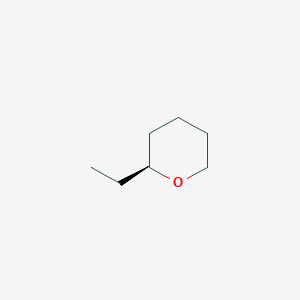
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)
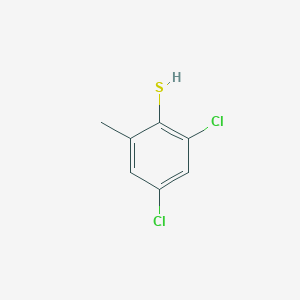

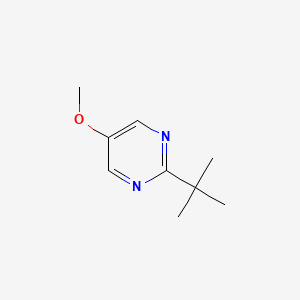

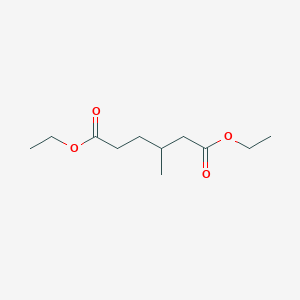
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
